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molecular formula C7H12O3 B011441 Glycidyl butyrate CAS No. 2461-40-7

Glycidyl butyrate

Cat. No. B011441
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-UHFFFAOYSA-N
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Patent
US06262278B1

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4].O>CC(O)=O.C1COCC1>[C:1]([O:6][CH2:7][C@H:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1
Quantity
91 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4.32 g
Type
reactant
Smiles
C(CCC)(=O)OCC1CO1
Step Four
Name
Quantity
297 mL
Type
reactant
Smiles
O
Step Five
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
32 mL
Type
catalyst
Smiles
CC(=O)O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OC[C@@H]1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262278B1

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4].O>CC(O)=O.C1COCC1>[C:1]([O:6][CH2:7][C@H:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1
Quantity
91 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4.32 g
Type
reactant
Smiles
C(CCC)(=O)OCC1CO1
Step Four
Name
Quantity
297 mL
Type
reactant
Smiles
O
Step Five
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
32 mL
Type
catalyst
Smiles
CC(=O)O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OC[C@@H]1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262278B1

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4].O>CC(O)=O.C1COCC1>[C:1]([O:6][CH2:7][C@H:8]1[O:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1
Quantity
91 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4.32 g
Type
reactant
Smiles
C(CCC)(=O)OCC1CO1
Step Four
Name
Quantity
297 mL
Type
reactant
Smiles
O
Step Five
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
32 mL
Type
catalyst
Smiles
CC(=O)O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OC[C@@H]1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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